

a meta-analysis of clinical trials on benfotiamine for diabetic complications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benfotiamine**

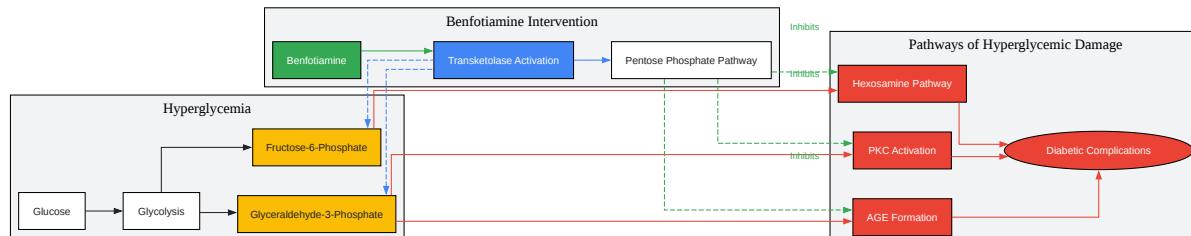
Cat. No.: **B1144170**

[Get Quote](#)

Benfotiamine in Diabetic Complications: A Meta-Analysis of Clinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy of **benfotiamine**, a synthetic derivative of thiamine (vitamin B1), in the management of diabetic complications. By objectively comparing its performance against placebo and summarizing key experimental data, this document serves as a valuable resource for ongoing research and development in diabetes care.


Executive Summary

Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic dysregulations, culminating in severe micro- and macrovascular complications, including neuropathy, nephropathy, and retinopathy. **Benfotiamine** has emerged as a promising therapeutic agent due to its ability to counteract key pathogenic pathways. Its lipophilic nature ensures enhanced bioavailability compared to thiamine, allowing for greater intracellular accumulation of the active coenzyme thiamine diphosphate (TDP). TDP is a critical cofactor for the enzyme transketolase, which plays a pivotal role in the pentose phosphate pathway. By activating transketolase, **benfotiamine** helps to divert excess glycolytic intermediates away from damaging pathways, such as the formation of advanced glycation end products (AGEs), the protein kinase C (PKC)

pathway, and the hexosamine pathway. This guide synthesizes the available clinical trial data to evaluate the therapeutic potential of **benfotiamine** in mitigating diabetic complications.

Key Signaling Pathway: Benfotiamine's Mechanism of Action

Benfotiamine's primary mechanism of action revolves around the activation of the enzyme transketolase, a key regulator of the pentose phosphate pathway. In hyperglycemic conditions, there is an overproduction of the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. These intermediates fuel three major pathways of hyperglycemic damage. **Benfotiamine**, by enhancing transketolase activity, redirects these metabolites into the pentose phosphate pathway, thus mitigating cellular damage.

[Click to download full resolution via product page](#)

Caption: **Benfotiamine** activates transketolase, diverting metabolites from damage pathways.

Clinical Trials on Diabetic Neuropathy: A Comparative Analysis

Diabetic peripheral neuropathy is a common and debilitating complication of diabetes. Several randomized controlled trials (RCTs) have investigated the efficacy of **benfotiamine** in alleviating neuropathic symptoms.

Quantitative Data Summary

Study	N (Benfotia mine/Plac ebo)	Dosage	Duration	Primary Outcome Measure	Result	p-value
BENDIP Study[1]	47/41 (PP analysis)	600 mg/day	6 weeks	Neuropath y Symptom Score (NSS)	Significant improveme nt in NSS in the benfotiami ne group compared to placebo.	0.033
BENDIP Study[1]	45/41 (PP analysis)	300 mg/day	6 weeks	Neuropath y Symptom Score (NSS)	No significant difference compared to placebo.	-
BEDIP Study[2]	20/20	400 mg/day	3 weeks	Neuropath y Score (Katzenwa del et al.)	Statistically significant improveme nt in the neuropathy score in the benfotiami ne group.	0.0287
Winkler et al. (1999) [3]	12 (high dose) / 12 (medium dose) / 12 (low dose)	320 mg/day	6 weeks	Pain Sensation (VAS)	Significant improveme nt in pain sensation, most pronounce d in the high-dose group.	<0.01

PP: Per Protocol; VAS: Visual Analog Scale

Experimental Protocols: Key Methodologies

BENDIP (**Benfotiamine** in Diabetic Polyneuropathy) Study[1]

- Study Design: A double-blind, placebo-controlled, phase-III multicenter clinical trial.
- Patient Population: Patients with symptomatic, symmetrical, distal diabetic polyneuropathy.
- Inclusion Criteria: Ages 18-70 years, diagnosis of type 1 or type 2 diabetes, presence of diabetic polyneuropathy for at least 6 months, and a Neuropathy Symptom Score (NSS) of at least 4.
- Exclusion Criteria: Other causes of neuropathy, severe renal or hepatic impairment, and treatment with other drugs for neuropathy within the last 4 weeks.
- Intervention: Patients were randomized to receive either **benfotiamine** (300 mg/day or 600 mg/day) or placebo for 6 weeks.
- Primary Outcome: Change in the Neuropathy Symptom Score (NSS) from baseline to the end of treatment. The NSS assesses the severity of four cardinal symptoms of diabetic neuropathy: pain, numbness, burning, and paresthesia.
- Secondary Outcomes: Total Symptom Score (TSS), vibration perception threshold, and nerve conduction velocity.

Clinical Trials on Diabetic Nephropathy: A Comparative Analysis

Diabetic nephropathy is a leading cause of end-stage renal disease. The potential of **benfotiamine** to mitigate renal damage has been explored in clinical trials.

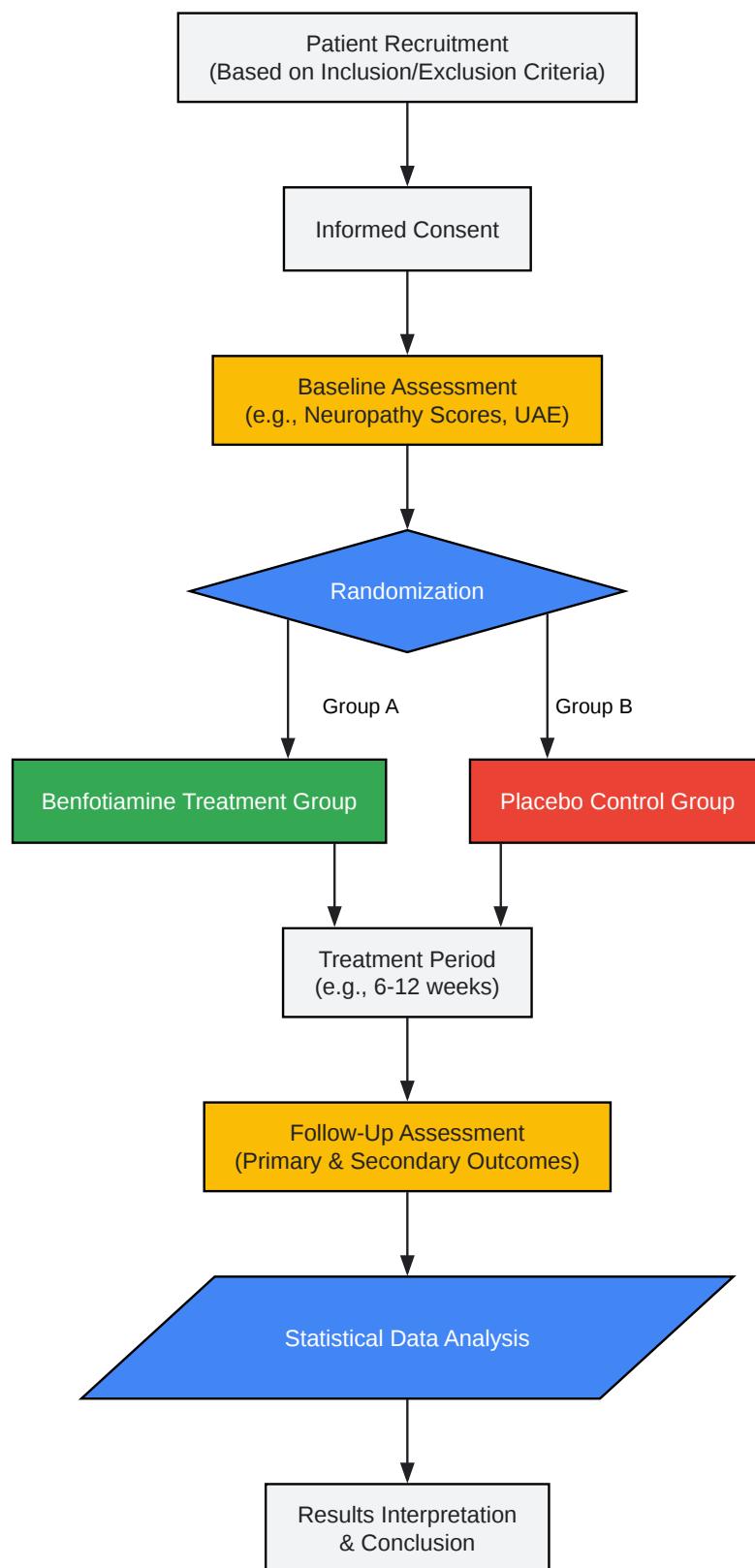
Quantitative Data Summary

Study	N (Benfotia mine/Plac ebo)	Dosage	Duration	Primary Outcome Measure	Result	p-value
Alkhalf et al. (2010) [4]	39/43	900 mg/day	12 weeks	24-hour Urinary Albumin Excretion (UAE)	No significant difference in the change of UAE between the benfotiamine and placebo groups.	>0.05
Alkhalf et al. (2010) [4]	39/43	900 mg/day	12 weeks	Kidney Injury Molecule-1 (KIM-1)	No significant difference in the change of KIM-1 between groups.	>0.05

Experimental Protocols: Key Methodologies

Alkhalf et al. (2010) Study[4]

- Study Design: A double-blind, randomized, placebo-controlled clinical trial.
- Patient Population: Patients with type 2 diabetes and persistent microalbuminuria.
- Inclusion Criteria: Age 40-75 years, type 2 diabetes, and a urinary albumin-to-creatinine ratio (UACR) between 30 and 300 mg/g despite stable treatment with an ACE inhibitor or an angiotensin II receptor blocker (ARB) for at least 3 months.


- Exclusion Criteria: Renal disease from causes other than diabetes, severe hypertension, and use of non-steroidal anti-inflammatory drugs (NSAIDs).
- Intervention: Patients were randomized to receive either **benfotiamine** (900 mg/day) or placebo for 12 weeks.
- Primary Outcome: The change in 24-hour urinary albumin excretion (UAE) from baseline to 12 weeks.
- Secondary Outcomes: Changes in urinary markers of tubular damage, such as Kidney Injury Molecule-1 (KIM-1), and markers of inflammation and endothelial dysfunction.

Clinical Trials on Diabetic Retinopathy

Currently, there is a lack of robust clinical trial data on the effects of **benfotiamine** on diabetic retinopathy in humans. Preclinical studies in animal models have shown promising results, suggesting that **benfotiamine** can prevent the development of experimental diabetic retinopathy by inhibiting the key pathways of hyperglycemic damage.^{[5][6]} Further clinical investigation in this area is warranted.

Experimental Workflow: A Typical Benfotiamine Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial investigating the efficacy of **benfotiamine** for diabetic complications.

[Click to download full resolution via product page](#)

Caption: Standard workflow of a randomized controlled trial for **benfotiamine**.

Conclusion

The available clinical evidence suggests that **benfotiamine**, particularly at higher doses, may be effective in improving the symptoms of diabetic neuropathy.[1][2][3] However, its efficacy in the management of diabetic nephropathy remains inconclusive based on the current data.[4] The therapeutic potential of **benfotiamine** for diabetic retinopathy is supported by preclinical evidence, but clinical trials in humans are needed to confirm these findings.[5][6]

For drug development professionals, the favorable safety profile and the targeted mechanism of action of **benfotiamine** make it an attractive candidate for further investigation. Future research should focus on larger, long-term clinical trials with standardized outcome measures to definitively establish the role of **benfotiamine** in the prevention and treatment of a broader range of diabetic complications. The exploration of combination therapies and the identification of patient subgroups most likely to respond to **benfotiamine** treatment are also important avenues for future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benfotiamine in diabetic polyneuropathy (BENDIP): results of a randomised, double blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benfotiamine in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. A Double-Blind, Randomized, Placebo-Controlled Clinical Trial on Benfotiamine Treatment in Patients With Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reviewofophthalmology.com [reviewofophthalmology.com]
- 6. Preventive effects of benfotiamine in chronic diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [a meta-analysis of clinical trials on benfotiamine for diabetic complications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1144170#a-meta-analysis-of-clinical-trials-on-benfotiamine-for-diabetic-complications\]](https://www.benchchem.com/product/b1144170#a-meta-analysis-of-clinical-trials-on-benfotiamine-for-diabetic-complications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com